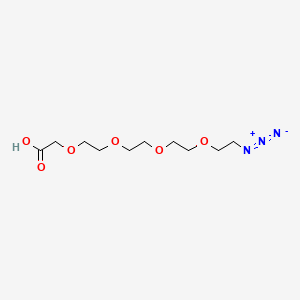

Azido-PEG4-CH2CO2H

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N3-TEG-COOH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

Biology: Employed in the development of targeted protein degradation strategies to study the function of specific proteins in cellular processes.

Medicine: Investigated for its potential in developing novel therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of advanced materials and nanotechnology applications

Wirkmechanismus

Target of Action

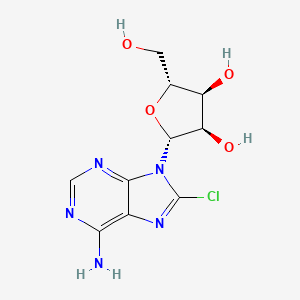

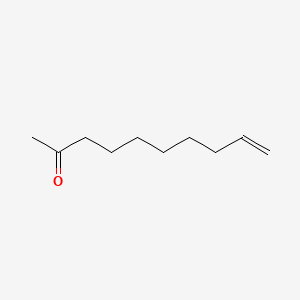

Azido-PEG4-CH2CO2H, also known as N3-PEG4-CH2COOH, is a PEG derivative containing an azide group with a terminal carboxylic acid . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making this compound a versatile tool in bio-conjugation .

Mode of Action

The azide group in this compound can react with alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and modify their properties. The terminal carboxylic acid can also react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its distribution and excretion.

Result of Action

The result of this compound’s action is the formation of stable triazole linkages with its target molecules . This can lead to changes in the molecular and cellular properties of these targets, depending on their role and function. For example, in the context of drug delivery, the compound can be used to attach therapeutic agents to target molecules, potentially enhancing the efficacy of the treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions with target molecules can be affected by the pH, temperature, and presence of other reactive species. Moreover, the stability of the compound and its resulting linkages may vary depending on the storage and experimental conditions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Azido-PEG4-CH2CO2H plays a crucial role in biochemical reactions, particularly in bio-conjugation and drug delivery systems. The azide group of this compound can react with alkyne groups through click chemistry, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules. The terminal carboxylic acid group can form stable amide bonds with primary amine groups, facilitating the conjugation of this compound to proteins, peptides, and other biomolecules .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. It can be used to label proteins and peptides, allowing researchers to track their localization and interactions within cells. This compound can also affect cell signaling pathways by modifying the activity of proteins involved in these pathways. Additionally, this compound can influence gene expression by enabling the targeted delivery of nucleic acids to specific cellular compartments .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable covalent bonds with biomolecules. The azide group reacts with alkyne groups through click chemistry, forming triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The carboxylic acid group can form amide bonds with primary amine groups, enabling the conjugation of this compound to proteins and peptides. These covalent modifications can alter the activity and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its activity for extended periods, allowing for its use in various in vitro and in vivo experiments. Researchers should monitor the stability of the compound to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively label and track biomolecules without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Researchers should carefully optimize the dosage to achieve the desired effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. The carboxylic acid group can form amide bonds with primary amine groups, facilitating the conjugation of this compound to proteins and peptides. These interactions can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its transport across cellular membranes. Once inside the cell, this compound can interact with various biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound can localize to specific subcellular compartments, depending on its conjugation to target biomolecules. The compound can be directed to specific organelles through targeting signals or post-translational modifications. For example, conjugation to mitochondrial targeting sequences can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. Similarly, conjugation to nuclear localization signals can direct the compound to the nucleus, influencing gene expression and other nuclear processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N3-TEG-COOH wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen Azid- und Carboxyl-Funktionsgruppen an ein Tetraethylenglykol-Rückgrat eingeführt werden. Die Synthese umfasst typischerweise die folgenden Schritte:

Aktivierung von Tetraethylenglykol: Die Hydroxylgruppen von Tetraethylenglykol werden unter Verwendung eines geeigneten Reagenzes wie Tosylchlorid aktiviert.

Einführung der Azidgruppe: Das aktivierte Tetraethylenglykol wird dann mit Natriumazid umgesetzt, um die Azid-Funktionsgruppe einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von N3-TEG-COOH folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

N3-TEG-COOH durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion beinhaltet die Reaktion der Azidgruppe von N3-TEG-COOH mit einer Alkingruppe in Gegenwart eines Kupferkatalysators unter Bildung eines Triazolrings.

Spannungs-geförderte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion beinhaltet die Reaktion der Azidgruppe von N3-TEG-COOH mit einer gespannten Alkingruppe (wie DBCO oder BCN) ohne die Notwendigkeit eines Katalysators

Häufige Reagenzien und Bedingungen

CuAAC: Kupfersulfat und Natriumascorbat werden häufig als Katalysatorsystem verwendet. Die Reaktion wird typischerweise in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei Raumtemperatur durchgeführt.

SPAAC: Diese Reaktion benötigt keinen Katalysator und kann in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt werden

Hauptprodukte, die gebildet werden

CuAAC: Das Hauptprodukt, das gebildet wird, ist eine Triazol-verknüpfte Verbindung.

SPAAC: Das Hauptprodukt, das gebildet wird, ist eine Triazol-verknüpfte Verbindung ohne die Notwendigkeit eines Kupferkatalysators

Wissenschaftliche Forschungsanwendungen

N3-TEG-COOH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Linker bei der Synthese von PROTACs verwendet, die zum Studium von Proteinabbauwegen eingesetzt werden.

Biologie: Wird bei der Entwicklung gezielter Proteinabbaustrategien eingesetzt, um die Funktion spezifischer Proteine in zellulären Prozessen zu untersuchen.

Medizin: Wird auf sein Potenzial bei der Entwicklung neuartiger Therapeutika für Krankheiten wie Krebs und neurodegenerative Erkrankungen untersucht.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Nanotechnologie-Anwendungen eingesetzt

Wirkmechanismus

N3-TEG-COOH fungiert als Linker in PROTACs, die heterobifunktionale Moleküle sind, die aus zwei Liganden bestehen, die durch eine Linkereinheit verbunden sind. Ein Ligand bindet an ein E3-Ubiquitin-Ligase-Protein, während der andere Ligand an das Zielprotein von Interesse bindet. Diese Konfiguration bringt die Ligase und das Zielprotein in unmittelbare Nähe, wodurch die Ubiquitinierung und der anschließende Abbau des Zielproteins durch das Proteasom gefördert werden .

Analyse Chemischer Reaktionen

Types of Reactions

N3-TEG-COOH undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of N3-TEG-COOH reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of N3-TEG-COOH reacting with a strained alkyne group (such as DBCO or BCN) without the need for a catalyst

Common Reagents and Conditions

CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

SPAAC: This reaction does not require a catalyst and can be carried out in aqueous or organic solvents at room temperature

Major Products Formed

CuAAC: The major product formed is a triazole-linked compound.

SPAAC: The major product formed is a triazole-linked compound without the need for a copper catalyst

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N3-PEG4-COOH: Ein weiterer PEG-basierter Linker mit ähnlicher Struktur, aber unterschiedlicher Kettenlänge.

N3-PEG8-COOH: Ein längerer PEG-basierter Linker, der für ähnliche Anwendungen eingesetzt wird.

N3-PEG12-COOH: Ein noch längerer PEG-basierter Linker mit ähnlichen funktionellen Gruppen

Einzigartigkeit

N3-TEG-COOH ist einzigartig aufgrund seiner optimalen Kettenlänge und funktionellen Gruppen, was es hochwirksam macht, stabile und effiziente PROTACs zu bilden. Seine Fähigkeit, sowohl CuAAC- als auch SPAAC-Reaktionen durchzuführen, erhöht seine Vielseitigkeit in der chemischen Synthese .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTABJLSZLHRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201467-81-4 | |

| Record name | 201467-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

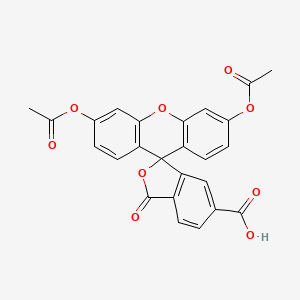

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

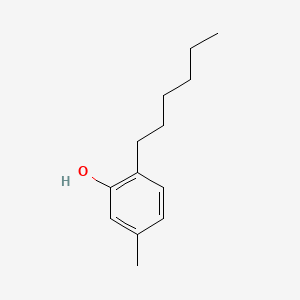

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)

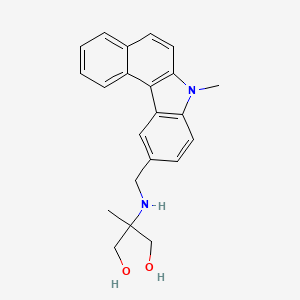

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)